Sodium perborate monohydrate

Description

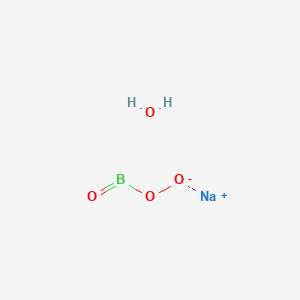

Structure

2D Structure

Properties

CAS No. |

10332-33-9 |

|---|---|

Molecular Formula |

BH3NaO4 |

Molecular Weight |

100.82 g/mol |

IUPAC Name |

sodium;oxidooxy(oxo)borane;hydrate |

InChI |

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |

InChI Key |

NUFUTDNNBBRJOH-UHFFFAOYSA-N |

SMILES |

B(=O)O[O-].O.[Na+] |

Canonical SMILES |

B(=O)OO.O.[Na] |

Other CAS No. |

10332-33-9 |

Related CAS |

11138-47-9 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

sodium perborate monohydrate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Perborate Monohydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (SPM), tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, we delve into the structural nuances, reaction mechanisms, and practical applications that define its utility as a versatile and stable oxidizing agent.

Core Identity and Molecular Structure

This compound is often represented by the simplistic formula NaBO₃·H₂O, which is a misnomer that belies its true chemical nature. It is not a simple hydrogen peroxide adduct.

1.1. Nomenclature and Identification

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Sodium Peroxyborate, Perboric acid, sodium salt, monohydrate | [1][2][3] |

| CAS Number | 10332-33-9 | [2][4] |

| Molecular Formula | NaBO₃·H₂O (empirical); More accurately Na₂[(HO)₂B]₂(O₂)₂ | [5][6] |

| Molecular Weight | 99.82 g/mol | [1][2] |

| EC Number | 231-556-4 | [7][8] |

| UN Number | 3377 | [2][9] |

1.2. The Dimeric Peroxoborate Structure

The fundamental structural unit of sodium perborate is the dimeric dianion, [B₂O₄(OH)₄]²⁻, also written as [(B(OH)₂OO)₂]²⁻.[5][10][11] This anion features a six-membered ring with a chair conformation, composed of two boron atoms linked by two peroxo bridges (–O–O–).[5][11] Each boron atom is further bonded to two hydroxyl (–OH) groups.[5] This structure is crucial as it imparts the compound's stability in solid form while allowing for the controlled release of an active oxygen species upon dissolution.

Caption: Dimeric Peroxoborate Anion Structure

Physicochemical Properties

The physical characteristics of SPM are a direct consequence of its chemical structure, influencing its handling, storage, and application.

2.1. General Properties

This compound is a white, odorless, free-flowing crystalline powder.[1][12][13] It is more thermally stable and dissolves more rapidly in water than its tetrahydrate counterpart.[5][12]

2.2. Quantitative Physical Data

| Property | Value | Reference(s) |

| Appearance | White, free-flowing crystalline powder | [1][4][12] |

| Active Oxygen Content | ≥ 15.0% | [1][3][12] |

| Bulk Density | 500 - 650 g/L | [1][14] |

| Solubility in Water | Soluble, with decomposition; 15 g/L at 20°C | [14][15] |

| pH (1.5% solution) | ~10.0 | [14][15] |

| Decomposition Temp. | Decomposes above 55-60°C | [14][16] |

Chemical Behavior and Reactivity

The utility of SPM is rooted in its chemistry, particularly its behavior in aqueous solutions and its oxidizing capabilities.

3.1. Hydrolysis and Release of Active Oxygen

Upon dissolution in water, sodium perborate hydrolyzes to generate hydrogen peroxide (H₂O₂) and borate.[5][12] This process makes SPM a stable, solid source of H₂O₂, offering significant advantages in handling and formulation over using highly concentrated, unstable liquid hydrogen peroxide.[17][18]

The hydrolysis reaction can be summarized as: [(HO)₂B]₂(OO)₂²⁻ + 2 H₂O ⇌ 2 [B(OH)₃(OOH)]⁻

This hydroperoxide species exists in equilibrium with boric acid and hydrogen peroxide:[5] [B(OH)₃(OOH)]⁻ ⇌ B(OH)₃ + HO₂⁻ B(OH)₃ + HO₂⁻ + H₂O ⇌ [B(OH)₄]⁻ + H₂O₂

Caption: Hydrolysis Pathway of this compound

3.2. Oxidizing Properties

SPM is classified as a strong oxidizing agent.[4][13] It can intensify fire when in contact with combustible materials.[7][16] Its oxidizing power is the basis for its primary applications in bleaching, disinfection, and chemical synthesis.[1][19]

In organic synthesis, SPM serves as a versatile oxidant. For instance, it is widely used for the oxidation of thioethers to sulfoxides and sulfones.[5][20] When combined with acetic acid, it forms more powerful oxidizing species, potentially peracetoxyboron intermediates, which can be used to convert aromatic aldehydes to carboxylic acids or nitriles to amides.[17][21] This reactivity provides a milder alternative to harsher oxidation protocols.[17]

3.3. Thermal Stability and Decomposition

SPM exhibits greater thermal stability than the tetrahydrate form.[5] However, it will undergo exothermic decomposition at temperatures above 55-60°C, releasing oxygen, steam, and heat.[14][16] This decomposition can lead to a pressure burst if it occurs in a confined container.[14] The anhydrous form, known as effervescent sodium perborate (ESP), can be produced by carefully heating the monohydrate to around 125°C.[22][23]

Applications in Research and Development

The unique properties of SPM make it a valuable reagent in various scientific fields.

4.1. Organic Synthesis

SPM is a preferred reagent for scientists seeking a safe, stable, and effective oxidant. Its applications include:

-

Oxidation of Thioethers: A reliable method for synthesizing sulfoxides and sulfones, which are important moieties in many pharmaceutical compounds.[5][20]

-

Oxidation of Aldehydes and Oximes: In glacial acetic acid, SPM efficiently converts aromatic aldehydes to carboxylic acids and oximes to nitro compounds.[17][21]

-

Aryl Halide to Phenol Conversion: It serves as a convenient alternative to H₂O₂ in the second step of a two-part conversion of an aryl halide to a phenol, following a Miyaura borylation.[5]

4.2. Protocol: General Oxidation of a Thioether to a Sulfoxide

This protocol provides a conceptual framework. Researchers must optimize conditions for specific substrates.

-

Dissolution: Dissolve the thioether substrate in a suitable solvent (e.g., glacial acetic acid, ethanol, or methanol).

-

Reagent Addition: Add this compound (typically 1.0-1.2 equivalents for sulfoxide, >2.0 for sulfone) portion-wise to the solution while stirring. The reaction is often exothermic; maintain temperature control with an ice bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) or by pouring the mixture into a large volume of cold water.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography or recrystallization to yield the pure sulfoxide.

Caption: Experimental Workflow for Thioether Oxidation

4.3. Pharmaceutical and Drug Development Applications

SPM's ability to act as a mild antiseptic and disinfecting agent has led to its use in specialized formulations:

-

Preservative in Eye Drops: It is used as a "disappearing" preservative in some ophthalmic preparations.[5] Upon contact with the eye, catalase converts it into harmless water and oxygen.[24]

-

Dental Applications: It is found in some tooth bleaching formulas for non-vital, root-treated teeth, where it acts as an internal bleaching agent.[5] It is also used in some denture cleaners.[4][13]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress the importance of proper handling procedures.

5.1. Hazard Profile

SPM is a hazardous substance with the following classifications:[8][15][25]

-

Oxidizing Solid (Category 3)

-

Harmful if Swallowed (Acute Toxicity, Oral, Category 4)

-

Causes Serious Eye Damage (Category 1)

-

May Cause Respiratory Irritation (STOT SE 3)

-

May Damage Fertility or the Unborn Child (Reproductive Toxicity, Category 1B)

5.2. Handling and Personal Protective Equipment (PPE)

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7][15]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield if splashing is possible.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Avoid contact with combustible materials, strong acids, reducing agents, and organic materials.[14][15][16]

5.3. Storage

-

Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[1][14]

-

Keep containers tightly closed.[7] Containers should be vented or fitted with a safety valve.[14]

-

Store locked up and away from incompatible materials.[7][15]

References

- 1. This compound | Belchem [belchem.com]

- 2. This compound | BH2NaO4 | CID 23695970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. This compound | 10332-33-9 [chemicalbook.com]

- 5. Sodium perborate - Wikipedia [en.wikipedia.org]

- 6. Sodium Perborate, Monohydrate [myskinrecipes.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Sodium perborate powder, 20-100mesh 10332-33-9 [sigmaaldrich.com]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Welcome to Chem Zipper.com......: What is structure of sodium perborate? [chemzipper.com]

- 12. belinka-perkemija.com [belinka-perkemija.com]

- 13. lookchem.com [lookchem.com]

- 14. chemprolab.com [chemprolab.com]

- 15. jmnspecialties.com [jmnspecialties.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. Sodium perborate [organic-chemistry.org]

- 18. pschemicals.com [pschemicals.com]

- 19. nbinno.com [nbinno.com]

- 20. This compound, Sodium Peroxyborate Monohydrate (PBS) Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 21. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. This compound CAS 10332-33-9 Bleach Activator [peroxidechemical.com]

- 25. echemi.com [echemi.com]

The Evolving Role of Sodium Perborate Monohydrate in Modern Organic Synthesis: A Mechanistic and Practical Guide

Abstract

Sodium perborate monohydrate (SPM) is emerging from its traditional role as a household bleaching agent to become a versatile, safe, and cost-effective oxidant in the modern organic synthesis laboratory. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic nuances of SPM-mediated oxidations in organic solvents. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles that govern the reactivity of SPM, enabling scientists to make informed decisions in their experimental designs. We will explore the activation of SPM, the nature of the active oxidizing species in various solvent systems, and provide detailed, field-tested protocols for a range of synthetically valuable transformations. This guide is structured to be a self-validating system, grounding theoretical mechanisms in practical, reproducible experimental procedures.

Introduction: Re-evaluating a Classical Reagent

Sodium perborate, available as the monohydrate (NaBO₃·H₂O) or tetrahydrate, is an inexpensive, stable, and non-toxic solid. Historically, its use in organic synthesis has been as a convenient substitute for hazardous, high-concentration hydrogen peroxide solutions.[1] However, to view sodium perborate as merely a solid source of H₂O₂ is to overlook its unique and tunable reactivity, particularly in non-aqueous environments. In aqueous solutions, it does indeed hydrolyze to produce hydrogen peroxide and borate.[2] The borate anion can buffer the solution and form peroxoborate species, which can be more effective nucleophilic oxidants than hydrogen peroxide alone.[3]

The true versatility of this compound is unveiled in organic solvents, where its mechanism of oxidation is significantly more complex and powerful. This guide will delve into these non-aqueous applications, providing a framework for understanding and harnessing the full synthetic potential of this humble yet potent reagent.

The Core of the Mechanism: Activation in Organic Solvents

The efficacy of this compound as an oxidant in organic synthesis is critically dependent on the solvent system employed. While sparingly soluble in many organic solvents, its reactivity is unlocked in the presence of protic or acidic media.[4]

The Pivotal Role of Acetic Acid: Generation of a Potent Oxidant

Glacial acetic acid is the most common and effective solvent for sodium perborate-mediated oxidations.[5][6] The reaction between sodium perborate and acetic acid generates a significantly more powerful oxidizing agent than sodium perborate alone.[1] While the complete picture is intricate, the primary pathway involves the in-situ formation of peracetic acid (PAA) .[5][7]

The reaction can be summarized as follows: NaBO₃·H₂O + 2 CH₃COOH ⇌ CH₃COOOH (Peracetic Acid) + NaB(OAc)₂OH + H₂O

It is important to note that this is an equilibrium process.[7] The presence of excess acetic acid drives the equilibrium towards the formation of peracetic acid.

A key question in the scientific community has been whether the active oxidant is free peracetic acid or an intermediate peracetoxyboron species .[1] While difficult to isolate and definitively characterize, it is plausible that such intermediates are formed and may act as the primary oxidant in some cases. However, for most synthetic purposes, considering the active oxidant to be in-situ generated peracetic acid provides a robust working model for predicting reactivity.

dot graph "Peracetic_Acid_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Generation of the active oxidant from SPM in acetic acid.

Oxidation in Other Organic Solvents

While acetic acid is prevalent, sodium perborate can be utilized in other solvent systems, often with different mechanistic implications:

-

Methanol/Water: In aqueous methanol, sodium perborate is effective for the oxidative hydration of nitriles to amides.[8] In this protic solvent mixture, the mechanism likely involves the formation of peroxoborate anions that act as nucleophilic oxidants.[1]

-

Aprotic Solvents with Activators: In aprotic solvents, the reactivity of sodium perborate is significantly enhanced by the addition of activators. For instance, in a biphasic system of ethyl acetate and water, the addition of N,N,N',N'-tetraacetylethylenediamine (TAED) facilitates the oxidation of primary aliphatic amines.[9] TAED reacts with the hydroperoxide anion generated from sodium perborate to form peracetic acid in situ.

Synthetic Applications and Field-Proven Protocols

The sodium perborate/acetic acid system is a workhorse for a variety of oxidative transformations. The following sections provide detailed, self-validating protocols for key reactions, highlighting the causality behind experimental choices.

Oxidation of Aldehydes to Carboxylic Acids

This transformation is particularly useful for aromatic aldehydes. The in-situ generated peracetic acid is a highly effective reagent for this conversion.

Experimental Protocol: Oxidation of 4-Chlorobenzaldehyde to 4-Chlorobenzoic Acid

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (2.81 g, 20 mmol) and glacial acetic acid (40 mL). Stir the mixture until the aldehyde has completely dissolved.

-

Addition of Oxidant: To the stirred solution, add this compound (3.99 g, 40 mmol, 2.0 equivalents) portion-wise over 10-15 minutes. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into 200 mL of cold water. The product, 4-chlorobenzoic acid, will precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and boron salts. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 4-chlorobenzoic acid.

Causality of Experimental Choices:

-

Excess Oxidant: Using two equivalents of sodium perborate ensures the complete conversion of the aldehyde.

-

Portion-wise Addition: This controls the initial exotherm of the reaction.

-

Heating: Moderate heating accelerates the rate of reaction.

-

Aqueous Workup: The product is typically a solid that is insoluble in water, allowing for easy isolation by precipitation and filtration.

Oxidation of Sulfides to Sulfoxides and Sulfones

Sodium perborate is an excellent reagent for the oxidation of sulfides. The oxidation state of the product (sulfoxide or sulfone) can often be controlled by the reaction conditions.

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve thioanisole (1.24 g, 10 mmol) in glacial acetic acid (20 mL).

-

Addition of Oxidant: Cool the solution in an ice-water bath and add this compound (1.00 g, 10 mmol, 1.0 equivalent) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Workup and Isolation: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl phenyl sulfoxide.

To synthesize the corresponding sulfone (methyl phenyl sulfone), the reaction can be carried out with >2.0 equivalents of this compound and at a slightly elevated temperature (e.g., 50 °C).

dot graph "Sulfide_Oxidation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the selective oxidation of sulfides.

Oxidation of Organoboranes

Sodium perborate offers a mild and efficient alternative to the traditional alkaline hydrogen peroxide method for the oxidation of organoboranes, which are common intermediates in hydroboration-oxidation reactions.[10] A significant advantage is that the borate leaving group is more effective than the hydroxide ion generated in the hydrogen peroxide oxidation.[1]

General Protocol for the Oxidation of a Trialkylborane

-

Reaction Setup: The trialkylborane is typically prepared in situ from the corresponding alkene and a borane source (e.g., BH₃·THF) in an appropriate solvent like THF.

-

Oxidation: To the stirred solution of the organoborane, an aqueous solution of sodium perborate (typically 3 equivalents per boron-carbon bond) is added.

-

Reaction Conditions: The reaction is usually stirred at room temperature for a few hours.

-

Workup and Isolation: The product alcohol is isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Quantitative Data and Comparisons

To provide a clear perspective on the efficacy of this compound, the following table summarizes typical yields for various oxidations compared to other common reagents.

| Substrate | Product | Reagent System | Typical Yield (%) | Reference |

| Benzaldehyde | Benzoic Acid | NaBO₃·H₂O / AcOH | >90 | [8] |

| Thioanisole | Methyl Phenyl Sulfoxide | NaBO₃·H₂O / AcOH (1 eq.) | ~95 | [9] |

| Thioanisole | Methyl Phenyl Sulfone | NaBO₃·H₂O / AcOH (>2 eq.) | >90 | [9] |

| 1-Octene (via hydroboration) | 1-Octanol | NaBO₃·H₂O / H₂O | ~90 | [10] |

Safety and Handling in Organic Solvents

While sodium perborate is a relatively safe reagent, its use in organic solvents, particularly with activators or at elevated temperatures, requires appropriate safety precautions.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling sodium perborate and its reaction mixtures.[12]

-

Ventilation: Conduct all reactions in a well-ventilated fume hood.[13]

-

Exothermic Reactions: The reaction of sodium perborate with acidic solvents can be exothermic. Add the reagent portion-wise and monitor the temperature, especially on a larger scale.

-

Peroxide Formation: Be aware of the potential for peroxide formation, especially when using solvents that are prone to peroxidation (e.g., THF, ethers). Do not distill reaction mixtures to dryness.

-

Disposal: Unreacted sodium perborate and its byproducts should be quenched with a reducing agent (e.g., sodium sulfite or sodium thiosulfate) before disposal, in accordance with local regulations.[5]

Conclusion and Future Outlook

This compound is a powerful and versatile oxidizing agent for modern organic synthesis. Its low cost, stability, and favorable safety profile make it an attractive alternative to many traditional oxidants. By understanding the mechanistic principles that govern its reactivity in different solvent systems, chemists can unlock its full potential for a wide range of synthetic transformations. The continued exploration of new catalytic systems and solvent combinations will undoubtedly further expand the utility of this remarkable and often underestimated reagent.

References

- 1. Sodium perborate [organic-chemistry.org]

- 2. Sodium perborate - Wikipedia [en.wikipedia.org]

- 3. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium perborate and sodium percarbonate: further applications in organic synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Peracetic acid - Wikipedia [en.wikipedia.org]

- 8. Further functional group oxidations using sodium perborate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. beaufort.tricare.mil [beaufort.tricare.mil]

- 12. chemiis.com [chemiis.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Sodium Perborate Monohydrate

Introduction: The Significance of Sodium Perborate Monohydrate in Research and Development

This compound (NaBO₃·H₂O) is a stable, crystalline, white powder that serves as a significant source of active oxygen.[1][2] Its utility spans a wide range of industrial and scientific applications, from being a key component in detergents and bleaching agents to specialized roles in personal care products and as an oxidizing agent in chemical synthesis.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its thermal stability and decomposition pathway is paramount for formulation development, safety assessments, and process optimization.

Unlike a simple hydrate, the term "monohydrate" is a historical misnomer. The crystal structure of sodium perborate reveals a more complex dimeric anion, [(B(OH)₂OO)₂]²⁻, where a cyclic -B-O-O-B-O-O- core is present.[1] This structure is crucial to its stability and the mechanism by which it releases oxygen upon heating. Compared to its tetrahydrate counterpart, the monohydrate form offers higher thermal stability and a greater content of available oxygen, making its decomposition characteristics of particular interest.[1]

This technical guide provides a comprehensive examination of the thermal decomposition pathway of this compound. We will delve into the mechanistic steps of its decomposition, present quantitative data derived from thermal analysis techniques, and provide detailed experimental protocols for researchers seeking to replicate or build upon these findings.

The Thermal Decomposition Pathway: A Multi-Step Transformation

The thermal decomposition of this compound is not a single-step event but rather a sequential process that can be effectively elucidated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process broadly involves an initial dehydration followed by the exothermic release of oxygen to form the final stable residue, sodium metaborate (NaBO₂).

Step 1: Dehydration

The initial phase of decomposition involves the loss of the water of hydration. While termed a "monohydrate," the structural water is integral to the dimeric peroxyborate anion. The removal of this water destabilizes the crystal lattice, paving the way for the subsequent decomposition of the peroxy core. This dehydration step is an endothermic process, as energy is required to break the bonds holding the water molecule within the crystal structure.

Step 2: Oxidative Decomposition to Sodium Metaborate

Following dehydration, the now anhydrous and unstable intermediate undergoes an exothermic decomposition. This is the critical step where the peroxo-groups within the structure break down, liberating molecular oxygen.[3] This process occurs within a temperature range of approximately 120-180°C.[3] The final solid product of this decomposition is sodium metaborate, a stable inorganic salt.

The overall decomposition can be represented by the following chemical equation:

2NaBO₃·H₂O(s) → 2NaBO₂(s) + 2H₂O(g) + O₂(g)

This two-step pathway can be visualized as follows:

Caption: Thermal decomposition pathway of this compound.

Quantitative Thermal Analysis: TGA and DSC Insights

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide quantitative data on the mass loss and heat flow associated with the decomposition process.

Thermogravimetric Analysis (TGA)

A typical TGA thermogram of this compound will exhibit two distinct weight loss steps corresponding to the dehydration and oxidative decomposition.

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) |

| Dehydration (Loss of H₂O) | ~100 - 150 | 18.03% |

| Decomposition (Loss of O₂) | ~150 - 250 | 16.03% |

| Total Weight Loss | 34.06% |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and sample preparation. The theoretical weight loss is calculated based on the stoichiometry of the decomposition of NaBO₃·H₂O (Molar Mass: 99.81 g/mol ).[1]

Differential Scanning Calorimetry (DSC)

The DSC curve provides information about the energetic nature of the transitions.

| Transition | Temperature Range (°C) | Heat Flow |

| Dehydration | ~100 - 150 | Endothermic |

| Oxidative Decomposition | ~150 - 250 | Exothermic |

The endothermic peak corresponds to the energy absorbed during dehydration, while the sharp exothermic peak is characteristic of the oxygen release and the formation of the stable sodium metaborate.[3]

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal analysis data, the following detailed protocols for TGA and DSC are provided.

Experimental Workflow

Caption: General workflow for the thermal analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent weight loss of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas

-

Analytical balance (readable to 0.01 mg)

-

Alumina or platinum TGA pans

-

This compound sample

Procedure:

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: a. Tare an alumina or platinum TGA pan on the analytical balance. b. Accurately weigh 5-10 mg of the this compound sample into the pan. Record the exact weight.

-

TGA Measurement: a. Place the sample pan into the TGA furnace. b. Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. c. Set the temperature program:

- Equilibrate at 30°C.

- Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. d. Initiate the measurement and record the mass loss as a function of temperature.

-

Data Analysis: a. Plot the percentage weight loss versus temperature. b. Determine the onset and end temperatures for each distinct weight loss step. c. Calculate the percentage weight loss for each step and compare it to the theoretical values.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the heat flow associated with the thermal transitions of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or argon gas

-

Analytical balance (readable to 0.01 mg)

-

Aluminum or platinum DSC pans and lids

-

Crimping press for DSC pans

-

This compound sample

Procedure:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium) as per the manufacturer's guidelines.

-

Sample Preparation: a. Tare an aluminum or platinum DSC pan on the analytical balance. b. Accurately weigh 2-5 mg of the this compound sample into the pan. Record the exact weight. c. Place a lid on the pan and crimp it securely. For studying decomposition where gas is evolved, it is advisable to use a pinhole lid to allow for the escape of gases while maintaining a controlled atmosphere.

-

DSC Measurement: a. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. b. Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min. c. Set the temperature program:

- Equilibrate at 30°C.

- Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. d. Initiate the measurement and record the heat flow as a function of temperature.

-

Data Analysis: a. Plot the heat flow versus temperature. b. Identify and integrate the endothermic and exothermic peaks to determine the onset temperatures, peak temperatures, and the enthalpy change (ΔH) for each transition.

Conclusion: A Comprehensive Understanding for Advanced Applications

The thermal decomposition of this compound is a well-defined, multi-step process that can be thoroughly characterized by TGA and DSC. This guide has outlined the mechanistic pathway, from an initial endothermic dehydration to a subsequent exothermic release of oxygen, culminating in the formation of stable sodium metaborate. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in drug development and materials science. A robust understanding of these thermal properties is essential for ensuring the stability, safety, and efficacy of formulations containing this versatile oxidizing agent.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Perborate Monohydrate (FTIR & Raman)

Preamble: Beyond the Formula

To the researcher, scientist, or drug development professional, sodium perborate monohydrate (CAS: 10332-33-9) is more than its simplified formula, NaBO₃·H₂O, might suggest.[1][2] This compound is a cornerstone oxidizing agent in formulations ranging from laundry detergents and tooth bleaching agents to mild antiseptics in pharmaceutical preparations.[3][4][5] Its efficacy is rooted in a unique molecular structure that provides a stable, solid source of active oxygen. Understanding this structure is paramount to ensuring product quality, stability, and performance.

This guide provides an in-depth exploration of the vibrational characteristics of this compound using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These powerful, non-destructive techniques serve as the analytical bedrock for confirming identity, assessing purity, and elucidating the structural integrity of this versatile compound. We will move beyond procedural lists to explain the causality behind analytical choices, ensuring a trustworthy and scientifically grounded approach.

The True Structure: A Dimeric Peroxyborate Anion

A fundamental point of understanding is that the common "monohydrate" designation is a historical misnomer based on its average chemical composition.[1][6] The actual elementary unit is a dimeric anion, [B₂(O₂)₂(OH)₄]²⁻.[2][6] In this structure, two boron atoms are linked by two peroxo bridges, forming a stable six-membered ring that adopts a chair conformation.[2][6] Each boron atom is also bonded to two hydroxyl groups.

This dimeric structure is the key to its function and its spectroscopic signature. The critical vibrational modes we will probe are associated with the peroxide (-O-O-) linkages, the borate framework (B-O), and the hydroxyl (O-H) groups.

Caption: Dimeric structure of the [B₂(O₂)₂(OH)₄]²⁻ anion.

Principles of Vibrational Spectroscopy: A Complementary Pair

FTIR and Raman spectroscopy are often described as complementary techniques because they probe molecular vibrations based on different principles.[7]

-

FTIR Spectroscopy: This is an absorption technique.[7] A molecule is "IR active" if its vibration causes a change in the molecule's net dipole moment.[8] Highly polar functional groups, such as the O-H bonds in the hydroxyl groups, produce strong signals in FTIR spectra.

-

Raman Spectroscopy: This is a scattering technique.[7] A laser excites the sample's molecules, and the scattered light is analyzed. A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud. Symmetrical, non-polar bonds, like the O-O peroxide linkage, often produce a strong and distinct Raman signal where FTIR may show a weak one.[9]

The combined use of both methods provides a more complete vibrational profile of the target molecule.

Experimental Workflow: A Self-Validating Protocol

The integrity of spectroscopic data hinges on a robust and well-controlled experimental protocol. The following steps outline a field-proven workflow for the analysis of this compound.

Caption: General experimental workflow for spectroscopic analysis.

Sample Preparation

Causality: Sodium perborate is moisture-sensitive.[10] Proper sample handling is critical to prevent hydration changes or decomposition, which would alter the spectroscopic fingerprint. Grinding ensures a homogenous sample for consistent interaction with the incident energy.

Protocol:

-

Transfer a small amount (~10-20 mg) of the this compound sample to an agate mortar.

-

Gently grind the sample into a fine, uniform powder.

-

If moisture is suspected, dry the sample in a vacuum desiccator for at least 1 hour prior to analysis.

FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

Causality: ATR-FTIR is the preferred method for solids as it requires minimal sample preparation compared to KBr pellets and ensures excellent sample-to-sample contact and reproducibility.

Protocol:

-

Record a background spectrum on the clean ATR crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Place a small amount of the prepared powder onto the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Use a resolution of 4 cm⁻¹ and co-add a minimum of 32 scans to achieve an excellent signal-to-noise ratio.

Raman Data Acquisition

Causality: The choice of laser wavelength (e.g., 785 nm) is crucial to minimize fluorescence, a phenomenon where the sample absorbs the laser energy and re-emits it as a broad, interfering signal. Laser power must be optimized to maximize the Raman signal without causing thermal degradation of the sample.

Protocol:

-

Place a small amount of the prepared powder into a glass vial or onto a microscope slide.

-

Position the sample under the instrument's objective and focus the laser onto the sample surface.

-

Acquire the Raman spectrum. Typical parameters include:

-

Excitation Wavelength: 785 nm (to reduce fluorescence).

-

Laser Power: 5-10% of maximum to avoid sample damage.

-

Exposure Time & Accumulations: 10-second exposure with 3-5 accumulations to improve signal-to-noise.

-

-

Ensure the spectral range covers the key fingerprint region (e.g., 200 cm⁻¹ to 1800 cm⁻¹).

Spectral Interpretation: Decoding the Vibrational Fingerprint

The true power of these techniques lies in the interpretation of the resulting spectra, where specific peaks are assigned to the vibrations of specific chemical bonds.

FTIR Spectrum Analysis

The FTIR spectrum of this compound is characterized by several key regions. The vibrations of borate materials typically fall into three main areas: 1200–1500 cm⁻¹ for trigonal BO₃ units, 800–1200 cm⁻¹ for tetrahedral BO₄ units, and 600–800 cm⁻¹ for B-O-B bending vibrations.[11]

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Bond Type | Notes |

| 3000 - 3600 | O-H Stretching | O-H | A very broad and strong band, characteristic of hydrogen-bonded hydroxyl groups.[12] |

| ~1640 | H-O-H Bending | H-O-H | Indicates the presence of water of hydration. |

| 1200 - 1450 | Asymmetric B-O Stretching in trigonal BO₃ units | B-O | Strong absorption, typical for borate structures.[11][13] |

| 850 - 1100 | B-O Stretching in tetrahedral BO₄ units | B-O | A complex series of strong bands confirming the tetrahedral boron coordination.[11] |

| ~840 - 880 | Peroxide O-O Stretching | O-O | Often weak or medium intensity in the IR spectrum. |

| 600 - 800 | B-O-B Bending / Out-of-plane bending | B-O-B | Defines the fingerprint region for the polyborate anion structure.[11] |

Raman Spectrum Analysis

The Raman spectrum provides crucial confirmatory data, particularly for the peroxide linkage. The symmetric O-O stretch of a peroxide group typically produces a strong, sharp band in the 750 to 880 cm⁻¹ region.[9][14]

Table 2: Characteristic Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Bond Type | Notes |

| ~840 - 880 | Symmetric O-O Stretching | O-O | A strong, characteristic peak, confirming the presence of the peroxide bridge.[9] |

| 850 - 1100 | Symmetric B-O Stretching in tetrahedral BO₄ units | B-O | Strong signals corresponding to the borate cage structure. |

| 600 - 800 | B-O-B Bending Modes | B-O-B | Multiple peaks in the fingerprint region. |

| < 600 | Lattice vibrations and other skeletal deformations | - | Complex modes involving the entire dimeric anion. |

Conclusion for the Applied Scientist

For professionals in research and drug development, FTIR and Raman spectroscopy are indispensable tools for the analysis of this compound. FTIR provides a robust fingerprint, with strong signals for the hydroxyl and borate components, making it excellent for raw material identification and quality control. Raman spectroscopy offers a highly specific and sensitive method for directly probing the peroxide (-O-O-) linkage, which is the heart of the compound's oxidizing functionality.

By employing these complementary techniques within a framework of rigorous, self-validating protocols, scientists can ensure the structural integrity, purity, and ultimately, the performance of this compound in their final formulations. This integrated spectroscopic approach provides the authoritative data necessary for confident product development and release.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Welcome to Chem Zipper.com......: What is structure of sodium perborate? [chemzipper.com]

- 3. Articles [globalrx.com]

- 4. Sodium Perborate Manufacturer [belchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Sodium perborate - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. jsscacs.edu.in [jsscacs.edu.in]

- 9. RAMAN Spectra of Peroxides | Semantic Scholar [semanticscholar.org]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. naturalspublishing.com [naturalspublishing.com]

- 14. pubs.acs.org [pubs.acs.org]

Sodium Perborate Monohydrate: A Strategic Oxidant for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic chemistry, the pursuit of efficient, selective, and sustainable reagents is paramount. Sodium Perborate Monohydrate (SPM), a stable, inexpensive, and solid source of active oxygen, has emerged from its traditional role in detergents to become a formidable tool in the arsenal of the modern organic chemist. This guide moves beyond a simple cataloging of reactions to provide a deeper understanding of the causality behind its reactivity, empowering researchers to harness its full potential. As a Senior Application Scientist, my objective is to bridge the gap between theoretical mechanisms and practical, field-proven applications, offering a self-validating framework for its use in complex synthetic pathways, particularly within drug development.

The Core Chemistry of this compound (SPM)

This compound, with the formula NaBO₃·H₂O, is structurally a dimer, [Na⁺]₂[B₂O₄(OH)₄]²⁻.[1] Its value lies not in the compound itself, but in its behavior upon dissolution.

The Mechanism of Activation

In aqueous or protic media, SPM hydrolyzes to generate hydrogen peroxide (H₂O₂) and borate.[1][2] This in-situ generation of H₂O₂ is central to its function, offering a safer and more manageable alternative to handling highly concentrated and unstable peroxide solutions.[3]

However, the true synthetic versatility of SPM is unlocked in acidic media, particularly glacial acetic acid. The reaction between SPM and acetic acid generates more potent oxidizing species. While peracetic acid is a likely product, evidence suggests that intermediate peracetoxyboron species may act as the primary oxidant, offering unique reactivity profiles.[2][3] This activation is crucial, as it enhances the electrophilicity of the oxygen, making it suitable for a wider range of transformations.[4]

Why SPM? The Scientist's Rationale

The choice of SPM over other oxidants is a strategic one, rooted in several key advantages:

-

Safety and Stability: As a solid, SPM has a long shelf life and avoids the explosion hazards associated with concentrated H₂O₂.[3] It is a non-flammable solid, though it is a strong oxidizer that can cause fire in contact with combustible materials.[5][6]

-

Cost-Effectiveness and Availability: It is an inexpensive, commodity chemical.[7][8]

-

Environmental Profile: Its byproducts are typically benign borate salts and water, aligning with the principles of green chemistry.[7]

-

Operational Simplicity: Being a solid, it is easy to handle, weigh, and add to reaction mixtures.

-

Enhanced Performance: The monohydrate form is preferred over the tetrahydrate due to its higher active oxygen content (16% vs. ~10%), greater thermal stability, and faster dissolution rate.[1][9]

Reactivity Profile Across Key Functional Groups

The following sections detail the reactivity of SPM with functional groups of high relevance in pharmaceutical and fine chemical synthesis. Each section provides mechanistic insights, validated protocols, and comparative data.

Oxidation of Sulfur-Containing Groups: From Sulfides to Sulfones

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a critical transformation in the synthesis of many active pharmaceutical ingredients (APIs). SPM provides a reliable method for achieving this control.

Causality and Control: The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the activated perborate species. The selectivity between sulfoxide and sulfone is primarily a function of stoichiometry and temperature. Using one equivalent of SPM at moderate temperatures typically favors the formation of the sulfoxide. To produce the sulfone, an excess of the oxidant and/or higher temperatures are required.[1][10]

Table 1: Selective Oxidation of Aryl and Alkyl Sulfides

| Substrate | Product | Molar Ratio (SPM:Sulfide) | Solvent | Temp (°C) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 1.1 : 1 | Acetic Acid | 25 | >95 |

| Thioanisole | Methyl phenyl sulfone | 2.5 : 1 | Acetic Acid | 60 | >98 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.1 : 1 | Acetic Acid | 25 | 92 |

| Tetrahydrothiophene | Tetrahydrothiophene-1-oxide | 1.1 : 1 | Water | 50 | 90 |

Data synthesized from principles described in cited literature.

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

-

To a stirred solution of thioanisole (1.24 g, 10 mmol) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask, add this compound (1.10 g, 11 mmol) portion-wise over 10 minutes, maintaining the temperature at 25°C with a water bath.

-

Stir the resulting suspension at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify by column chromatography on silica gel if necessary.

Workflow: Sulfide Oxidation

Caption: Workflow for the controlled oxidation of sulfides.

Transformations of Alkenes and Alkynes

SPM exhibits diverse reactivity towards carbon-carbon multiple bonds, dictated by the presence of specific co-reagents.

-

Epoxidation: In the presence of acetic anhydride, SPM generates a powerful peroxyborane species capable of epoxidizing a range of alkenes.[11] Notably, for strained cyclic systems like cyclooctene, epoxidation proceeds efficiently even in acetic acid alone, likely via in-situ generated peracetic acid.[11][12]

-

Oxidative Halogenation: A synthetically powerful transformation is the reaction of alkenes with SPM in the presence of a halide salt (e.g., NaCl, NaBr).[13] This generates a "halogen-plus" equivalent in situ, leading to the formation of valuable halohydrins or vicinal dihalides under mild conditions, avoiding the direct use of hazardous halogens.[13][14]

Experimental Protocol: Epoxidation of (Z)-Cyclooctene

-

In a 250 mL flask, dissolve (Z)-cyclooctene (5.51 g, 50 mmol) in glacial acetic acid (100 mL).

-

Cool the solution to 15°C in an ice-water bath.

-

Add this compound (7.48 g, 75 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture onto 200 g of crushed ice and neutralize carefully by the slow addition of solid sodium bicarbonate.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield 1,2-epoxycyclooctane.

Diagram: Alkene Oxidative Halogenation Pathway

Caption: Pathway for the formation of halohydrins from alkenes.

Reactivity with Carbonyls: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, is a cornerstone of synthetic chemistry.[15][16] SPM, when activated by a strong acid like trifluoroacetic acid (TFA) or formic acid, serves as a safe and effective reagent for this transformation.[17]

Mechanism and Regioselectivity: The reaction proceeds through the Criegee intermediate. The key to this reaction's utility is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl. The group best able to stabilize a positive charge will preferentially migrate.

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl, Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| Source: General principles of the Baeyer-Villiger oxidation.[15] |

Experimental Protocol: Baeyer-Villiger Oxidation of Adamantanone

-

To a solution of adamantanone (1.50 g, 10 mmol) in trifluoroacetic acid (20 mL), add this compound (2.00 g, 20 mmol) carefully in portions at 0°C (ice bath).

-

Stir the mixture at room temperature for 6 hours.

-

Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid lactone can be purified by recrystallization from hexane.

Diagram: Baeyer-Villiger Mechanism

Caption: The Criegee intermediate in Baeyer-Villiger oxidation.

Oxidation of Nitrogen and Boron Species

SPM is remarkably effective for oxidizing a variety of other heteroatomic functional groups.

-

Nitrogen Compounds: In acetic acid, SPM readily oxidizes primary aromatic amines to the corresponding nitro compounds and oximes to nitroalkanes.[2][3] It can also hydrate nitriles to amides.[3]

-

Organoboranes: SPM is a superior alternative to the standard alkaline hydrogen peroxide for oxidizing organoboranes formed from hydroboration.[18] The reaction is often faster, proceeds under milder, near-neutral conditions, and gives higher yields, especially for substrates with sensitive functional groups.[19][20] The proposed advantage stems from having borate as a superior leaving group compared to hydroxide.[3][19]

Table 3: Comparative Yields for Organoborane Oxidation

| Alkene Precursor | Product | Yield with SPM (%) | Yield with H₂O₂/NaOH (%) |

| 1-Octene | 1-Octanol | 94 | 88 |

| Styrene | 2-Phenylethanol | 95 | 91 |

| Methyl 10-undecenoate | Methyl 11-hydroxyundecanoate | 92 | 85 |

| Data adapted from Kabalka, G. W., et al. (1989). J. Org. Chem.[19] |

Workflow: Hydroboration-Oxidation using SPM

Caption: Two-step, one-pot hydroboration-oxidation sequence.

Safety, Handling, and Storage

While SPM is significantly safer than many alternatives, its oxidizing nature necessitates adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5][21][22] In cases of dust generation, respiratory protection is advised.[21]

-

Handling: Avoid contact with skin and eyes.[5] Prevent ingestion and inhalation.[6] Handle in a well-ventilated area.[5]

-

Storage: Store in a tightly closed container in a cool, dry place below 40°C.[5] Crucially, store away from combustible materials, organic compounds, and acids to prevent accidental fires or vigorous reactions.[5][22]

-

First Aid: In case of eye contact, flush with water for at least 15 minutes and seek medical aid.[5] For skin contact, wash thoroughly with water.[5] If swallowed, rinse mouth with water and seek medical attention.[5][6]

Conclusion and Future Outlook

This compound is a multifaceted oxidant whose utility extends far beyond its origins. Its combination of safety, stability, low cost, and versatile reactivity makes it an indispensable reagent in the modern synthetic laboratory. By understanding the causal principles behind its activation and reactivity with different functional groups, researchers can strategically deploy SPM to solve complex synthetic challenges, streamline multi-step sequences, and develop more sustainable chemical processes. From the controlled oxidation of sulfides to the regioselective Baeyer-Villiger reaction and the mild workup of hydroborations, SPM stands as a testament to the power of applying fundamental chemical principles to transform a simple bulk chemical into a high-value synthetic tool.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. Sodium perborate - Sciencemadness Wiki [sciencemadness.org]

- 3. Sodium perborate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound Anhydrous SDS MSDS Sheet [mubychem.com]

- 7. Use of Sodium Perborate in Organic Selective Oxidation [manu56.magtech.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Green and chemoselective oxidation of sulfides with sodium perborate and sodium percarbonate: nucleophilic and electrophilic character of the oxidation system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. sds.chemtel.net [sds.chemtel.net]

Unraveling the Mechanistic Nuances of Sodium Perborate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the theoretical underpinnings of sodium perborate monohydrate's reaction mechanisms. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity, offering insights grounded in established scientific principles and experimental observations. Our focus is to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile reagent, enabling more informed experimental design and innovation.

The Core of Reactivity: Hydrolysis and the Peroxoborate Equilibrium

This compound (NaBO₃·H₂O), a stable, crystalline solid, unleashes its potent oxidative power upon dissolution in aqueous media. The fundamental process governing its reactivity is hydrolysis, which initiates a cascade of equilibria to form a variety of reactive oxygen species.

Upon contact with water, sodium perborate hydrolyzes to produce hydrogen peroxide and borate.[1] This initial step, however, does not simply create a solution equivalent to a mixture of its components. Instead, a complex equilibrium is established, involving boric acid, hydrogen peroxide, the hydroperoxyl anion, and a series of peroxoborate anions.[1]

The key species in this equilibrium and their interconversion are depicted below:

Figure 1: Hydrolysis and subsequent equilibrium of this compound in an aqueous solution, leading to the formation of various peroxoborate species.

It is the formation of these peroxoborate anions, particularly [B(OH)₃(OOH)]⁻ and [B(OH)₂(OOH)₂]⁻, that distinguishes the reactivity of sodium perborate from that of hydrogen peroxide alone.[2] Kinetic studies have demonstrated that in certain reactions, these peroxoborate species are significantly more reactive than hydrogen peroxide, acting as potent nucleophilic oxidants.[2][3]

Mechanistic Pathways in Oxidation Reactions

The oxidative capabilities of this compound are harnessed in a wide array of chemical transformations. The precise mechanism is often dependent on the substrate, solvent, and pH of the reaction medium.

Oxidation of Organic Substrates

In organic synthesis, sodium perborate is a versatile oxidizing agent for various functional groups. For instance, it efficiently converts thioethers to sulfoxides and sulfones, and aromatic aldehydes to carboxylic acids.[1] The generally accepted mechanism involves the nucleophilic attack of a peroxoborate anion on the substrate.

A plausible mechanism for the oxidation of a thioether is illustrated below:

Figure 2: Proposed mechanism for the oxidation of a thioether by a peroxoborate anion.

The reaction is believed to proceed through a transition state where the peroxo oxygen of the peroxoborate anion attacks the sulfur atom of the thioether. This is followed by the departure of the borate and water molecules, resulting in the oxidized sulfoxide product. Further oxidation to the sulfone can occur under appropriate reaction conditions.

The Role of Acetic Acid as a Co-reagent

The reactivity of sodium perborate can be significantly enhanced by using it in conjunction with acetic acid. This combination is believed to generate peracetic acid in situ, a more powerful oxidant. However, the mechanism is likely more complex, potentially involving intermediate peracetoxyboron species that can directly act on the substrate.[4] This approach has been successfully employed for the oxidation of a wide range of functional groups, including the conversion of anilines to nitro compounds and the oxidation of various sulfur heterocycles.[5]

Investigating Reaction Mechanisms: Experimental and Computational Approaches

A thorough understanding of sodium perborate's reaction mechanisms necessitates a combination of experimental and computational techniques.

Experimental Protocols for Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms. UV-Visible spectroscopy is a powerful tool for monitoring the progress of reactions involving chromophoric species.

Protocol: Kinetic Analysis of an Oxidation Reaction using UV-Visible Spectroscopy

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., acetonitrile/water mixture).

-

Prepare a fresh stock solution of this compound in the same solvent system. The concentration should be determined based on the stoichiometry of the reaction and the desired reaction rate.

-

-

Spectrophotometer Setup:

-

Set the UV-Visible spectrophotometer to scan a wavelength range that covers the absorbance maxima of the reactant(s) and product(s).

-

Use a thermostatted cuvette holder to maintain a constant reaction temperature.

-

-

Reaction Initiation and Data Acquisition:

-

Pipette the required volume of the substrate stock solution into a cuvette.

-

Initiate the reaction by adding the this compound stock solution to the cuvette.

-

Immediately start recording the absorbance spectrum at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (corresponding to a reactant or product) as a function of time.

-

From this data, determine the initial reaction rate.

-

By systematically varying the concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant can be determined, providing insights into the rate-determining step of the mechanism.

-

Table 1: Representative Kinetic Data Analysis

| [Substrate] (M) | [Sodium Perborate] (M) | Initial Rate (M/s) |

| 0.01 | 0.05 | 1.2 x 10⁻⁵ |

| 0.02 | 0.05 | 2.4 x 10⁻⁵ |

| 0.01 | 0.10 | 2.5 x 10⁻⁵ |

Note: The data in this table is illustrative and will vary depending on the specific reaction being studied.

In addition to UV-Vis spectroscopy, in-situ Raman spectroscopy can be employed to identify and monitor the vibrational modes of key intermediates, such as peroxoborate species, providing direct evidence for their involvement in the reaction mechanism.[6]

Computational Chemistry: A Window into Reaction Pathways

While experimental studies provide macroscopic information about reaction rates and species involved, computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level understanding of reaction mechanisms. DFT calculations can be used to:

-

Model Reactant and Product Structures: Determine the optimized geometries and electronic properties of the molecules involved.

-

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure of the transition state provides crucial information about the mechanism.

-

Calculate Reaction Energetics: Determine the activation energy and the overall reaction energy, which can be correlated with experimental kinetic data.

Figure 3: A generalized workflow for investigating a reaction mechanism using computational chemistry.

By applying these computational methods, researchers can gain a deeper understanding of the factors that control the reactivity of this compound and predict the outcomes of new reactions.

Applications in Drug Development and Pharmaceutical Synthesis

While widely recognized for its antiseptic properties, this compound also serves as a valuable reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its mild and selective oxidizing capabilities make it an attractive alternative to harsher reagents.

One area of application is in the synthesis of heterocyclic compounds, which are core scaffolds in a vast number of drugs.[7] For example, the oxidation of sulfur-containing heterocycles to their corresponding sulfoxides or sulfones can be a key step in modifying the pharmacological properties of a drug candidate. The use of sodium perborate in these transformations offers the advantages of operational simplicity and often avoids the need for heavy metal catalysts.

A hypothetical application in the synthesis of a drug precursor is outlined below:

Figure 4: Schematic representation of the use of this compound in the synthesis of a modified drug precursor.

The selection of sodium perborate in such a synthesis would be driven by the need for a mild oxidant that is compatible with other functional groups present in the molecule. A thorough understanding of its reaction mechanism allows for the optimization of reaction conditions to achieve high yields and selectivity, which is paramount in pharmaceutical manufacturing.

Conclusion and Future Outlook

The reactivity of this compound is governed by a complex interplay of hydrolysis and equilibrium processes that generate highly reactive peroxoborate species. These species act as potent nucleophilic oxidants, enabling a wide range of chemical transformations. The elucidation of the precise reaction mechanisms through a combination of kinetic studies and computational modeling is crucial for expanding the applications of this versatile reagent.

For drug development professionals, a deep understanding of these mechanisms is essential for the rational design of synthetic routes to novel pharmaceutical compounds. The mild and selective nature of this compound, coupled with its environmental compatibility, positions it as a valuable tool in the modern synthetic chemist's arsenal. Future research will likely focus on further unraveling the intricacies of its reaction pathways, particularly through advanced computational techniques, and exploring its application in novel and complex synthetic challenges within the pharmaceutical industry.

References

- 1. Sodium perborate - Wikipedia [en.wikipedia.org]

- 2. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium perborate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Sodium Perborate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium perborate monohydrate, a stable and versatile oxidizing agent, sees widespread use in various industries. While its aqueous properties are well-documented, a comprehensive understanding of its solubility in organic solvents is crucial for expanding its application in non-aqueous systems, including organic synthesis and specialized formulations. This guide provides an in-depth analysis of the solubility of this compound in a range of organic solvents, delves into the physicochemical principles governing its solubility, and offers a robust experimental protocol for its determination.

The Physicochemical Profile of this compound

This compound (NaBO₃·H₂O) is an inorganic salt that exists as a white, odorless, crystalline powder.[1][2] It is a stable source of active oxygen, which is released upon dissolution in water.[2] In its solid state, it is a dimer with the chemical formula [Na⁺]₂[B₂O₄(OH)₄]²⁻.[1] Upon contact with water, it hydrolyzes to produce hydrogen peroxide and borate, a reaction that underpins its bleaching and antiseptic properties.[1][3] The monohydrate form is known to dissolve faster and possess greater heat stability than the tetrahydrate.[1]

Solubility in Aqueous vs. Organic Media: A Tale of Two Polarities

The solubility of a solute is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. As an ionic compound, this compound's solubility is dictated by its ability to dissociate into its constituent ions and the subsequent solvation of these ions by the solvent molecules.

Aqueous Solubility: this compound is soluble in water, though this dissolution is accompanied by decomposition (hydrolysis).[3][4] A reported solubility value is 15 g/L at 20°C.[3] The high polarity of water and its ability to form strong hydrogen bonds make it an excellent solvent for ionic compounds.

Organic Solvent Solubility: The solubility of this compound in organic solvents is expected to be significantly lower than in water due to the predominantly lower polarity of organic solvents. The energy required to overcome the crystal lattice energy of the salt is often not sufficiently compensated by the solvation energy provided by less polar organic molecules.

A Qualitative and Quantitative Overview of Solubility in Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Low to Very Low | Alcohols are polar and protic, which should allow for some interaction with the ionic salt. However, their polarity is lower than water, and they can react with sodium perborate.[5] |

| Ketones | Acetone | Very Low | Acetone is a polar aprotic solvent, but its ability to solvate both cations and anions is limited compared to water. |

| Ethers | Diethyl ether, THF | Practically Insoluble | These solvents have low polarity and are poor at solvating ions. |

| Esters | Ethyl acetate | Practically Insoluble | Similar to ethers, esters lack the high polarity and hydrogen bonding capability to effectively dissolve ionic salts. |

| Hydrocarbons | Hexane, Toluene | Practically Insoluble | These are nonpolar solvents and are incapable of dissolving ionic compounds. |

| Amides | DMF | Sparingly Soluble | Dimethylformamide (DMF) is a highly polar aprotic solvent that is known to dissolve some inorganic salts. |

| Sulfoxides | DMSO | Sparingly Soluble | Dimethyl sulfoxide (DMSO) is another highly polar aprotic solvent with a strong capability to solvate cations. |

It is important to note that sodium perborate is often used as an oxidizing agent in organic reactions, frequently in acetic acid.[6] This suggests that while it may not be highly soluble, it can be effectively dispersed and participate in reactions in certain organic media.

Experimental Protocol for Solubility Determination

Given the scarcity of published quantitative data, researchers often need to determine the solubility of this compound in specific organic solvents experimentally. The following gravimetric method is a reliable and straightforward approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Analytical balance

-

Volumetric pipette (e.g., 10 mL)

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours with constant agitation. This extended period ensures that the dissolution equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully draw the clear supernatant into a syringe fitted with a filter. This step is crucial to prevent any undissolved solid particles from being transferred.

-

Accurately pipette a known volume (e.g., 10.0 mL) of the filtered, saturated solution into a pre-weighed glass vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below 60°C is recommended, as decomposition can begin at elevated temperatures).[3]

-

Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation:

-

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of solution in mL) * 100

-

Self-Validating System:

-

Equilibrium Confirmation: Running parallel experiments and measuring the concentration at different time points (e.g., 24, 48 hours) can confirm that equilibrium has been reached.

-

Reproducibility: Performing the experiment in triplicate will allow for the calculation of an average solubility and standard deviation, ensuring the reliability of the results.

Visualizing the Solubility Process

The following diagram illustrates the key steps and considerations in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Mechanistic Considerations and Potential for Reaction

The limited solubility of this compound in most organic solvents is a direct consequence of the significant difference in polarity. Nonpolar solvents cannot overcome the strong ionic forces of the crystal lattice.

In the case of protic solvents like alcohols, in addition to dissolution, a chemical reaction can occur. Alcohols can react with sodium salts, and the oxidizing nature of the perborate could potentially lead to oxidation of the alcohol, especially under certain conditions (e.g., presence of a catalyst, elevated temperature). Therefore, when working with such solvents, it is crucial to be aware that the measured "solubility" might be influenced by ongoing chemical reactions.

Conclusion

This compound is an ionic compound with a strong preference for polar, protic solvents, with water being the most effective. Its solubility in the vast majority of organic solvents is expected to be very low. For applications requiring its use in non-aqueous media, highly polar aprotic solvents such as DMF and DMSO may offer some limited solubility. Due to the lack of comprehensive solubility data in the public domain, experimental determination using a robust protocol, such as the one outlined in this guide, is often necessary. Researchers must also consider the potential for chemical reactions between this compound and the organic solvent, particularly with protic solvents, which can affect the interpretation of solubility measurements.

References

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of Sulfides Using Sodium Perborate Monohydrate

Introduction: The Strategic Advantage of Sodium Perborate in Sulfide Oxidation

In the landscape of pharmaceutical and fine chemical synthesis, the selective oxidation of sulfides to sulfoxides and, when desired, further to sulfones, represents a cornerstone transformation. Sulfoxides are not merely intermediates; they are chiral auxiliaries, key pharmacophores, and synthetically versatile building blocks. The challenge, however, lies in achieving high chemoselectivity, avoiding the often facile over-oxidation to the corresponding sulfone. This has traditionally necessitated the use of expensive, hazardous, or metal-based oxidants.

Sodium perborate monohydrate (NaBO₃·H₂O) emerges as a compelling alternative, offering a unique combination of safety, cost-effectiveness, and tunable reactivity. As a stable, crystalline solid, it circumvents the hazards associated with concentrated hydrogen peroxide solutions.[1] Its "green" credentials, stemming from benign byproducts (boric acid and water), align with modern principles of sustainable chemistry. This guide provides an in-depth exploration of this compound as a superior reagent for the selective oxidation of sulfides, complete with detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Unraveling the Oxidizing Species

The efficacy of this compound, particularly in acidic media like acetic acid, is not due to the simple release of hydrogen peroxide. The reaction between sodium perborate and acetic acid generates a more potent oxidizing species, likely a peracetoxyboron derivative. This in-situ generation of a stronger electrophilic oxidant is key to its effectiveness.[2]

The proposed mechanism involves the following key steps:

-

Activation of Perborate: In the presence of acetic acid, this compound is activated to form a peracetoxyboron species. This species is a more powerful electrophile than hydrogen peroxide itself.

-

Nucleophilic Attack: The electron-rich sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the activated perborate species.

-

Oxygen Transfer and Product Formation: This attack leads to the transfer of an oxygen atom to the sulfide, forming the corresponding sulfoxide. The boron-containing byproduct is subsequently hydrolyzed to boric acid.

The selectivity of the reaction—halting at the sulfoxide stage or proceeding to the sulfone—is primarily controlled by the stoichiometry of the reactants and the reaction temperature.

Diagram of the Proposed Oxidation Mechanism:

Caption: Proposed mechanism for the selective oxidation of sulfides using this compound in acetic acid.